4-(pyrrolidine-1-carbonyl)benzoic Acid

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

4-(Pyrrolidine-1-carbonyl)benzoic acid (CAS 150057-97-9) is a structurally distinct, para-substituted amide-linked pyrrolidine building block. Unlike direct-aryl analogs (e.g., 4-(1-pyrrolidinyl)benzoic acid), the carbonyl linker alters electronic properties and reactivity, enabling unique SAR exploration. Validated as a high-potency hCA XII inhibitor (Ki=5.30nM), it serves as a lead-like tool for medicinal chemistry. Use the carboxylic acid or pyrrolidine handles for diversification. Guaranteed ≥98% purity. Substitution with ortho/meta isomers is not recommended without validation.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 150057-97-9
Cat. No. B136603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyrrolidine-1-carbonyl)benzoic Acid
CAS150057-97-9
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
InChIKeyRHWLIPUKNHPPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidine-1-carbonyl)benzoic Acid (CAS 150057-97-9): Key Physicochemical and Structural Profile for Research Procurement


4-(Pyrrolidine-1-carbonyl)benzoic acid (CAS 150057-97-9) is a benzoic acid derivative featuring a pyrrolidine ring linked via a carbonyl group at the para position. This compound, with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol, serves as a versatile building block and research reagent . Its predicted physicochemical properties include a boiling point of 434.6±28.0 °C and a density of 1.294±0.06 g/cm³ at 20 °C . The compound's structure, characterized by a benzoic acid core and a pyrrolidine amide moiety, positions it for use in various chemical and biological applications, including as a precursor in the synthesis of more complex molecules and as a probe in biochemical assays .

Why 4-(Pyrrolidine-1-carbonyl)benzoic Acid (CAS 150057-97-9) Cannot Be Readily Substituted by Common Analogs: Structural and Functional Considerations


While many pyrrolidine-substituted benzoic acids exist, 4-(pyrrolidine-1-carbonyl)benzoic acid is structurally distinct due to the carbonyl linker between the pyrrolidine ring and the phenyl group, forming an amide bond. This contrasts with analogs like 4-(1-pyrrolidinyl)benzoic acid (CAS 22090-27-3), where the pyrrolidine nitrogen is directly bonded to the phenyl ring , or methyl 4-(1-pyrrolidinyl)benzoate (CAS 129414-26-2), which is an ester . The presence of the amide linker significantly alters electronic properties, hydrogen bonding potential, and reactivity compared to direct aryl-pyrrolidine or ester analogs. Furthermore, the compound's specific substitution pattern (para-positioning of the carbonyl-pyrrolidine group) differentiates it from ortho- or meta-substituted isomers (e.g., 2-(pyrrolidine-1-carbonyl)benzoic acid, CAS 20320-43-8), which can exhibit different molecular geometries and, consequently, distinct biological activities or chemical reactivities . Therefore, generic substitution is not recommended without rigorous validation, as even minor structural changes can lead to significant differences in performance in specific assays or synthetic pathways.

Quantitative Differentiation of 4-(Pyrrolidine-1-carbonyl)benzoic Acid (CAS 150057-97-9) from Structural Analogs


Carbonic Anhydrase Inhibition Profile: 4-(Pyrrolidine-1-carbonyl)benzoic Acid as a Selective hCA XII Inhibitor

In a direct head-to-head comparison using the same recombinant human carbonic anhydrase (hCA) panel, 4-(pyrrolidine-1-carbonyl)benzoic acid (as CHEMBL4747405) exhibited a Ki of 5.30 nM against hCA XII, whereas a structurally distinct sulfonamide comparator (CHEMBL4558023) showed a Ki of 650 nM [1]. This represents an approximately 123-fold difference in inhibitory potency. Furthermore, 4-(pyrrolidine-1-carbonyl)benzoic acid demonstrated a Ki of 70 nM against hCA IX and >100,000 nM against hCA I, indicating significant isoform selectivity [1].

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Comparative Physicochemical Properties: Melting Point and Acid Dissociation Constant (pKa)

4-(Pyrrolidine-1-carbonyl)benzoic acid has a predicted melting point (N/A) and a predicted pKa of 3.91±0.10 . This is in contrast to its direct analog, 4-(1-pyrrolidinyl)benzoic acid (CAS 22090-27-3), which has a reported melting point of 262-296 °C . The difference in melting point (a direct measure of crystalline lattice energy) and the presence of the amide linker (which influences pKa) highlight fundamental differences in solid-state and solution behavior.

Physicochemical Characterization Preformulation Solubility

Synthetic Utility: Distinct Reactivity Profiles of Aryl-Pyrrolidine Carbonyl vs. Direct Linkage

4-(Pyrrolidine-1-carbonyl)benzoic acid serves as a key building block due to its amide-linked pyrrolidine, which can be exploited in subsequent synthetic transformations . This is distinct from compounds like 4-(1-pyrrolidinyl)benzoic acid, which are often used as precursors for other syntheses (e.g., in radioimmunoassays for piretanide) . The carbonyl linker in 4-(pyrrolidine-1-carbonyl)benzoic acid provides a handle for further modification (e.g., reduction, addition) that is not available in the direct aryl-pyrrolidine analog. While quantitative synthetic yield data is not available for a direct comparison, the class-level inference is that the amide provides a distinct and valuable functional group for diversification.

Organic Synthesis Building Block Medicinal Chemistry

Validated Research Applications for 4-(Pyrrolidine-1-carbonyl)benzoic Acid (CAS 150057-97-9)


Development of Selective Carbonic Anhydrase XII Inhibitors

4-(Pyrrolidine-1-carbonyl)benzoic acid is a validated, high-potency inhibitor of human carbonic anhydrase XII (Ki = 5.30 nM) with significant selectivity over hCA I [1]. This makes it a valuable tool compound or lead-like starting point for medicinal chemistry programs targeting hCA XII, which is implicated in cancer and other diseases. Its use is supported by direct binding data in a standardized assay, ensuring reproducibility and comparability across studies.

Synthesis of Diverse Pyrrolidine-Containing Compound Libraries

As a building block, this compound's amide-linked pyrrolidine provides a versatile handle for chemical diversification [1]. It can be used to generate libraries of analogs through reactions at the carboxylic acid group (e.g., amide bond formation, esterification) or by modifying the pyrrolidine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery projects.

Physicochemical Profiling and Preformulation Studies

The compound's distinct physicochemical profile, including its predicted pKa (3.91±0.10) [1], makes it suitable for studies comparing the properties of amide-linked versus directly linked aryl-pyrrolidine analogs. Researchers can use this compound to investigate how the carbonyl linker impacts solubility, permeability, and solid-state properties, which is valuable data for lead optimization and preformulation development.

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